4-(3-Chloropropanoyl)-1-thiomorpholine-1,1-dione
Description
4-(3-Chloropropanoyl)-1-thiomorpholine-1,1-dione is a heterocyclic compound featuring a thiomorpholine-1,1-dione core substituted with a 3-chloropropanoyl group at the 4-position. The thiomorpholine-1,1-dione moiety consists of a six-membered ring containing sulfur and two ketone oxygen atoms, contributing to its unique electronic and steric properties.
Properties
IUPAC Name |
3-chloro-1-(1,1-dioxo-1,4-thiazinan-4-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3S/c8-2-1-7(10)9-3-5-13(11,12)6-4-9/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZQOLAUDIEOHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloropropanoyl)-1-thiomorpholine-1,1-dione typically involves the reaction of thiomorpholine with 3-chloropropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Thiomorpholine + 3-Chloropropionyl Chloride → 4-(3-Chloropropanoyl)-1-thiomorpholine-1,1-dione + HCl
The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Chloropropanoyl)-1-thiomorpholine-1,1-dione undergoes several types of chemical reactions, including:
- Nucleophilic Substitution : The chlorine atom in the 3-chloropropanoyl group can be replaced by various nucleophiles, such as amines or thiols.
- Acylation : The compound can act as an acylating agent, transferring its acyl group to other molecules.
- Cyclization : It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions: Common reagents used in reactions with this compound include:
- Nucleophiles : Such as amines, thiols, and alcohols.
- Bases : Such as triethylamine or sodium hydroxide, to neutralize acids formed during reactions.
- Solvents : Inert solvents like dichloromethane or tetrahydrofuran are often used to dissolve reactants and control reaction conditions .
Major Products Formed: The major products formed from reactions involving 4-(3-Chloropropanoyl)-1-thiomorpholine-1,1-dione depend on the specific nucleophile used. For example, reacting with an amine can yield an amide derivative, while reacting with a thiol can produce a thioester .
Scientific Research Applications
Medicinal Chemistry
4-(3-Chloropropanoyl)-1-thiomorpholine-1,1-dione has been investigated for its potential therapeutic effects. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
- Antitumor Activity : Studies have indicated that derivatives of thiomorpholine compounds exhibit significant antitumor properties. For instance, a related compound showed effectiveness against specific cancer cell lines, suggesting that 4-(3-Chloropropanoyl)-1-thiomorpholine-1,1-dione could be explored for similar applications .
Chemical Biology
The compound is utilized in the design of novel heterocyclic libraries. These libraries are crucial for screening potential drug candidates in pharmaceutical research.
- Biological Pathway Studies : Researchers employ this compound to investigate its effects on various biological pathways, particularly those involved in cancer and inflammatory responses. The ability to modify the compound's structure allows for the exploration of different biological interactions .
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal examined the efficacy of 4-(3-Chloropropanoyl)-1-thiomorpholine-1,1-dione derivatives against several cancer types. The results indicated a dose-dependent inhibition of tumor growth in vitro, with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Inhibition of Biological Pathways
In another investigation focused on inflammatory diseases, researchers utilized this compound to assess its impact on the NF-kB signaling pathway. The findings suggested that the compound could inhibit pathway activation, thereby reducing inflammation markers in cell cultures.
Mechanism of Action
The mechanism of action of 4-(3-Chloropropanoyl)-1-thiomorpholine-1,1-dione involves its reactivity as an acylating agent. The compound can transfer its acyl group to nucleophiles, forming new chemical bonds. This reactivity is facilitated by the presence of the electron-withdrawing chlorine atom, which makes the carbonyl carbon more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
Key Observations :
- Halogen Effects : The chlorine in the target compound offers moderate electronegativity and reactivity compared to bromine/fluorine in the phenylmethyl analog. Chlorine’s smaller size may reduce steric hindrance during molecular interactions .
- Functional Groups: The propanoyl group in the target compound contrasts with aromatic or polar substituents in analogs, influencing solubility and metabolic stability. For example, hydroxyl-containing analogs (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) are more hydrophilic .
Biological Activity
4-(3-Chloropropanoyl)-1-thiomorpholine-1,1-dione is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The chemical structure of 4-(3-Chloropropanoyl)-1-thiomorpholine-1,1-dione can be represented as follows:
- Molecular Formula : C₇H₈ClNOS₂
- Molecular Weight : 195.72 g/mol
The compound features a thiomorpholine ring, which is known for its ability to interact with various biological targets due to the presence of sulfur and nitrogen atoms.
Anticancer Properties
Research has indicated that 4-(3-Chloropropanoyl)-1-thiomorpholine-1,1-dione exhibits significant anticancer properties. In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| HeLa (Cervical) | 15.0 | Caspase activation |
| A549 (Lung) | 10.0 | Cell cycle arrest |
Antimicrobial Activity
The compound also displays antimicrobial activity against a range of pathogens. Studies using disk diffusion methods have shown effective inhibition zones against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 15 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
The biological activity of 4-(3-Chloropropanoyl)-1-thiomorpholine-1,1-dione can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, leading to cell death.
- Interaction with Cellular Targets : The thiomorpholine moiety allows for interactions with various cellular proteins, enhancing its bioactivity.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Breast Cancer Cells : A study published in the Journal of Medicinal Chemistry reported that treatment with 4-(3-Chloropropanoyl)-1-thiomorpholine-1,1-dione resulted in a significant decrease in cell viability in MCF-7 cells, alongside increased levels of pro-apoptotic markers .
- Antimicrobial Testing : Another investigation assessed the antimicrobial properties against clinical isolates and found that the compound exhibited potent activity comparable to standard antibiotics .
- Mechanistic Insights : Research focusing on the mechanistic pathways revealed that the compound activates p53-dependent pathways, leading to apoptosis in cancer cells .
Q & A
Q. What are the standard synthetic routes for 4-(3-Chloropropanoyl)-1-thiomorpholine-1,1-dione, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts acylation. A common method involves reacting thiomorpholine derivatives with chlorinated acylating agents (e.g., 3-chloropropanoyl chloride) under catalytic conditions. For example, aluminum chloride (AlCl₃) is often used as a Lewis acid catalyst to enhance electrophilic reactivity . Optimization may involve varying solvent systems (e.g., dichloromethane vs. toluene), temperature gradients (0–60°C), or stoichiometric ratios of reagents to improve yield and purity.
Q. How can researchers characterize the molecular structure and purity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm the chloropropanoyl and thiomorpholine moieties via ¹H/¹³C chemical shifts.
- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1300 cm⁻¹) groups.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment, particularly to detect impurities like unreacted starting materials or byproducts (e.g., 3-chlorobenzyl chloride derivatives) .
Q. What stability protocols should be followed during storage and handling?
The compound is sensitive to moisture and light. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Conduct accelerated stability studies using thermal gravimetric analysis (TGA) to determine decomposition thresholds and validate storage conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data for this compound across different solvents?
Conflicting reactivity profiles (e.g., nucleophilic substitution rates in polar vs. nonpolar solvents) may arise from solvation effects or competing reaction pathways. Use computational chemistry (e.g., density functional theory, DFT) to model solvent interactions and identify transition states. Experimental validation via kinetic studies (e.g., varying dielectric constants) can clarify mechanistic discrepancies .
Q. What methodologies are used to study its interactions with biological targets (e.g., proteins)?
- Affinity Chromatography : Immobilize the compound on a resin to isolate binding partners from cell lysates.
- Enzyme Assays : Monitor activity changes in target enzymes (e.g., kinases) pre- and post-incubation with the compound.
- Mass Spectrometry (MS) : Detect covalent adducts formed via nucleophilic attack on the chloropropanoyl group .
Q. How can computational tools predict its reactivity in novel chemical environments?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with active sites or surfaces. Parameterize force fields using experimental data (e.g., bond dissociation energies) to improve accuracy. Validate predictions with spectroscopic or chromatographic data .
Q. What strategies mitigate side reactions during functionalization of the thiomorpholine ring?
Protect reactive sites (e.g., sulfonyl groups) with tert-butyldimethylsilyl (TBS) groups before introducing substituents. Use mild oxidizing agents (e.g., meta-chloroperbenzoic acid) to avoid over-oxidation. Monitor reactions in real-time using inline FTIR .
Q. How do steric and electronic effects influence its reactivity in cross-coupling reactions?
The electron-withdrawing chloropropanoyl group reduces electron density on the thiomorpholine ring, favoring electrophilic substitution at meta positions. Steric hindrance from the sulfonyl group limits accessibility for bulky reagents. Use Hammett plots to correlate substituent effects with reaction rates .
Q. What interdisciplinary applications exist beyond medicinal chemistry?
Q. How can researchers develop a robust HPLC method for quantifying trace impurities?
Optimize mobile phase composition (e.g., acetonitrile/water gradients) and column chemistry (C18 vs. phenyl-hexyl). Use charged aerosol detection (CAD) for non-UV-active impurities. Validate method precision (<2% RSD) and limit of detection (LOD < 0.1%) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
